2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiadiazoloquinazoline family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in positions 3, 4, and 5 of the benzoyl chloride . An improved procedure involves the preparation of intermediate 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides containing a sulfamoyl group in the 5-position via selective acylation, followed by sulfonylation of amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of deep eutectic solvents (DESs) has been explored for the efficient synthesis of thiadiazoloquinazolinones. DESs offer advantages such as short reaction times, avoidance of toxic organic solvents, and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiadiazolo[3,2-a]quinazolin-5-one: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its specific benzylamino group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C16H12N4OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(benzylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4OS/c21-14-12-8-4-5-9-13(12)18-16-20(14)19-15(22-16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19) |
InChI Key |
HFLLPTQBMRTXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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